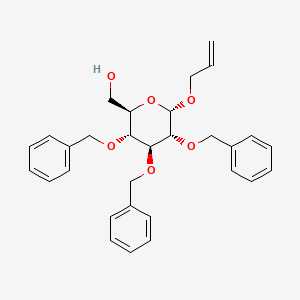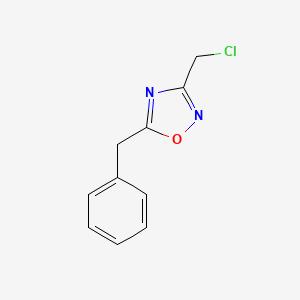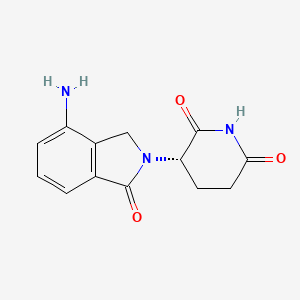
6-Aminopyridine-3-sulfonyl chloride
概要
説明
6-Aminopyridine-3-sulfonyl chloride is a chemical compound with the CAS Number: 289483-92-7 . It has a molecular weight of 192.63 .
Synthesis Analysis
The synthesis of this compound involves the diazotation of substituted 3-aminopyridines with subsequent substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides . The conditions for this synthesis were optimized by taking into account the detailed understanding of this substitution .Molecular Structure Analysis
The molecular formula of this compound is C5H5ClN2O2S . Its average mass is 192.623 Da and its monoisotopic mass is 191.976028 Da .Chemical Reactions Analysis
2-Aminopyridine-3-sulfonyl chlorides undergo a reaction with tertiary amines in the presence of air to produce sulfonylethenamines . The 2-aminopyridine-3-sulfonyl chloride apparently plays a dual role in the process promoting the aerobic oxidation of the amine and electrophilically trapping the resulting enamine .科学的研究の応用
6-Aminopyridine-3-sulfonyl chloride is widely used in scientific research. It is used as a reagent for the synthesis of various organic compounds and as a catalyst for organic reactions. This compound is also used as a starting material for the synthesis of pharmaceuticals. It has been used in the synthesis of various biologically active compounds and has been studied for its potential applications in medicine and biochemistry. This compound has been used in the synthesis of antibiotics, antifungal agents, and antiviral agents. It has also been used in the synthesis of immunosuppressants and anti-inflammatory agents.
作用機序
Target of Action
6-Aminopyridine-3-sulfonyl chloride is a synthetic compound that has been used in the synthesis of various substituted pyridine-3-sulfonyl chlorides . The primary targets of this compound are substituted 3-aminopyridines . These aminopyridines play a crucial role in the synthesis of many valuable technical and pharmaceutical compounds .
Mode of Action
The compound interacts with its targets through a process known as diazotation . This involves the substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides . The conditions for this synthesis are optimized by taking into account the detailed understanding of this substitution .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the synthesis of pyridine-3-sulfonyl chlorides . This process involves the diazotation of substituted 3-aminopyridines and subsequent substitution of diazo groups with sulfonyl groups . The synthesized pyridine-3-sulfonyl chlorides can then be converted to pyridine-3-sulfonic acids and -sulfonyl amides .
Pharmacokinetics
It is known that the compound is a solid at room temperature and should be stored in a refrigerator . This suggests that the compound’s ADME properties and bioavailability could be influenced by factors such as temperature and storage conditions.
Result of Action
The result of the action of this compound is the production of pyridine-3-sulfonyl chlorides . These can then be converted into pyridine-3-sulfonic acids and -sulfonyl amides . These compounds are of high importance for industry and agriculture, serving as intermediates for the synthesis of many valuable technical and pharmaceutical compounds .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of air . For example, 2-Aminopyridine-3-sulfonyl chlorides undergo a reaction with tertiary amines in the presence of air to produce sulfonylethenamines . This suggests that the compound’s action, efficacy, and stability could be influenced by environmental conditions such as temperature and atmospheric composition.
実験室実験の利点と制限
6-Aminopyridine-3-sulfonyl chloride has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easily synthesized. It is also soluble in a variety of organic solvents and is stable in aqueous solution. This compound is also a versatile reagent and can be used in a wide range of reactions.
However, there are some limitations to the use of this compound in laboratory experiments. It is a strong acid and can cause skin and eye irritation. It is also flammable and must be handled with care. In addition, this compound can react with certain compounds and may interfere with the results of certain experiments.
将来の方向性
6-Aminopyridine-3-sulfonyl chloride has a wide range of potential applications in scientific research. It has been used in the synthesis of various biologically active compounds and has been studied for its potential applications in medicine and biochemistry. In the future, this compound could be used in the synthesis of new drugs and other therapeutic agents. It could also be used in the development of new diagnostic tools and biomarkers. Additionally, this compound could be used in the development of new materials and technologies.
生化学分析
Biochemical Properties
6-Aminopyridine-3-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through sulfonylation reactions. This compound is known to react with amino groups in proteins, leading to the formation of sulfonamide bonds. These interactions can alter the activity and function of the target biomolecules. For example, this compound can inhibit certain enzymes by modifying their active sites, thereby affecting their catalytic activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. It can also interact with DNA and RNA, causing changes in gene expression. The sulfonylation of proteins by this compound can result in the modification of protein structure and function, which can have downstream effects on cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it can degrade over time when exposed to light, heat, or moisture. Long-term exposure to this compound can lead to cumulative effects on cellular function, including persistent changes in gene expression and metabolic activity. In vitro and in vivo studies have shown that the stability and degradation of this compound can influence its biological activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a biological response. At high doses, this compound can exhibit toxic or adverse effects, including cell death and tissue damage .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by sulfotransferases. These enzymes catalyze the transfer of sulfonate groups to acceptor molecules, leading to the formation of sulfonated products. This compound can also affect metabolic flux and metabolite levels by inhibiting key metabolic enzymes. The interaction of this compound with metabolic pathways can have downstream effects on cellular function and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound can influence its biological activity and effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with biomolecules and its ability to modulate cellular processes .
特性
IUPAC Name |
6-aminopyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2S/c6-11(9,10)4-1-2-5(7)8-3-4/h1-3H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNXODBGVQIFPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1S(=O)(=O)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10477724 | |
| Record name | 6-Aminopyridine-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10477724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
289483-92-7 | |
| Record name | 6-Aminopyridine-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10477724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





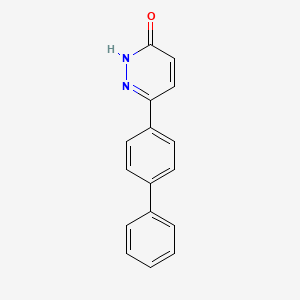
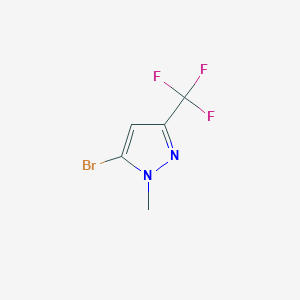
![5-Chloropyrido[4,3-b]pyrazine](/img/structure/B1280735.png)
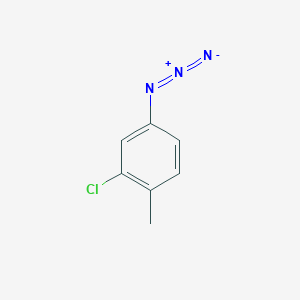
![6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1280738.png)
